molecular formula C19H18FNO3S B2772563 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide CAS No. 863021-80-1

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

Cat. No.: B2772563
CAS No.: 863021-80-1
M. Wt: 359.42
InChI Key: DRIQUEQDHIIYCI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H18FNO3S and its molecular weight is 359.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in studies related to the synthesis and characterization of novel organic frameworks and polymers. For instance, the development of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcases its potential in creating materials with unique luminescence sensing capabilities, especially for detecting benzaldehyde derivatives. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, highlighting their application in chemical sensing technologies (Shi et al., 2015).

Materials Science

In materials science, the compound's derivatives have been utilized in the synthesis of high glass transition polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group. This research contributes to the development of materials with high thermal stability and good solubility in common organic solvents, making them suitable for advanced electronic and photonic applications (Liaw et al., 2002).

Biochemical Applications

Biochemically, analogs of this compound have been studied for their potential in medical imaging and therapy. For example, the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, indicate its applicability in studying receptor-ligand interactions and developing targeted therapies (Hong et al., 2015).

Environmental and Analytical Chemistry

Research also extends to environmental and analytical chemistry, where derivatives are explored for their antimicrobial properties. Studies on fluorobenzamides containing thiazole and thiazolidine demonstrate promising antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Desai et al., 2013).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-13-6-7-17(10-14(13)2)21(18-8-9-25(23,24)12-18)19(22)15-4-3-5-16(20)11-15/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIQUEQDHIIYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.